Phosphorothioic chloride diiodide

Description

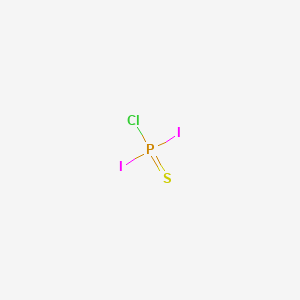

Phosphorothioic chloride diiodide (Cl₂IPS; CAS 63972-02-1), also termed thiophosphoryl dichloride iodide, is a phosphorus-based compound featuring a thiophosphoryl (P=S) core with two chlorine atoms and one iodine atom bonded to the phosphorus center . Its molecular structure distinguishes it from conventional thiophosphoryl halides due to the mixed halogen substitution, which influences its reactivity, stability, and applications in organophosphorus synthesis.

Properties

CAS No. |

63972-03-2 |

|---|---|

Molecular Formula |

ClI2PS |

Molecular Weight |

352.30 g/mol |

IUPAC Name |

chloro-diiodo-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/ClI2PS/c1-4(2,3)5 |

InChI Key |

IXBIFHDKDSFNBK-UHFFFAOYSA-N |

Canonical SMILES |

P(=S)(Cl)(I)I |

Origin of Product |

United States |

Preparation Methods

The synthesis of phosphorothioic chloride diiodide typically involves the reaction of phosphorus triiodide with sulfur in a carbon disulfide solution at low temperatures (10-15°C) in the dark for several days . This method ensures the formation of the desired compound while minimizing side reactions. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to increase yield and purity.

Chemical Reactions Analysis

Phosphorothioic chloride diiodide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

Substitution: This compound can participate in substitution reactions where the chlorine or iodine atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Phosphorothioic chloride diiodide has several scientific research applications:

Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.

Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of phosphorothioic chloride diiodide involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can lead to the formation of ion-pair intermediates, which then undergo further transformations to exert their effects . The specific pathways and molecular targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Compositional Differences

Phosphorothioic chloride diiodide belongs to the broader class of thiophosphoryl halides (P=S-Xₙ). Key structural analogues include:

Key Observations :

- Halogen Diversity: this compound uniquely combines Cl and I substituents, whereas analogues like PSCl₃ and CH₃Cl₂PS feature only Cl .

- Substituent Effects : Alkyl or alkoxy groups (e.g., methyl, isopropyl, ethoxy) in analogues like C₃H₇Cl₂PS and C₄H₁₀ClO₂PS reduce electrophilicity at phosphorus compared to the halogen-rich Cl₂IPS .

Reactivity and Stability

- Nucleophilic Substitution : The iodine atom in Cl₂IPS may act as a superior leaving group compared to Cl in PSCl₃ due to its lower electronegativity and larger atomic radius. This could enhance reactivity in reactions with alcohols or amines to form thiophosphate esters .

- Thermal Stability : Mixed halogen systems like Cl₂IPS may exhibit lower thermal stability than fully chlorinated analogues (e.g., PSCl₃), as iodine’s weaker bond strength with phosphorus could lead to decomposition at elevated temperatures .

- Hydrolysis Sensitivity : Thiophosphoryl chloride (PSCl₃) hydrolyzes readily in water to form H₃PO₃S and HCl . Cl₂IPS, with iodine’s reduced electronegativity, may hydrolyze more slowly but generate HI as a byproduct, complicating purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.